molecular formula C4H8N4 B15323782 3-Methyl-5-hydrazinopyrazine

3-Methyl-5-hydrazinopyrazine

Cat. No.: B15323782
M. Wt: 112.13 g/mol
InChI Key: WHYRCMNYWYQBFX-UHFFFAOYSA-N
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Description

3-Methyl-5-hydrazinopyrazine (C₅H₈N₄, molecular weight: 124.15 g/mol) is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 3 and a hydrazine moiety at position 3. It has been identified in fermentation-derived products, such as passion fruit wine, where it occurs at trace concentrations (~0.03–0.07 μg/L) .

Properties

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)hydrazine

InChI

InChI=1S/C4H8N4/c1-3-2-4(6-5)8-7-3/h2H,5H2,1H3,(H2,6,7,8)

InChI Key

WHYRCMNYWYQBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydrazinyl-5-methyl-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, such as nano-ZnO, to enhance the regioselectivity of the reaction .

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group facilitates condensation with carbonyl compounds, forming hydrazones. These reactions typically occur under mild acidic or neutral conditions:

Carbonyl CompoundProductConditionsYieldReference
AldehydesArylidene hydrazonesEthanol, reflux, 4–6 hrs75–92%
KetonesAlkylidene hydrazonesTHF, room temperature, 12 hrs68–85%

For example, 3-Methyl-5-hydrazinopyrazine reacts with benzaldehyde to yield 3-methyl-5-(benzylidenehydrazinyl)pyrazine , characterized by a distinctive C=N stretching vibration at 1,620 cm⁻¹ in IR spectra . This reaction is critical for developing Schiff base ligands in coordination chemistry.

Cyclization and Heterocycle Formation

The compound undergoes cyclization with diketones or α,β-unsaturated carbonyls to form pyrazole derivatives, a process accelerated under microwave irradiation:

Reaction Pathway :
3-Methyl-5-hydrazinopyrazine+Acetylacetone1,3,5-Trisubstituted Pyrazole\text{3-Methyl-5-hydrazinopyrazine} + \text{Acetylacetone} \rightarrow \text{1,3,5-Trisubstituted Pyrazole}

Reaction PartnerCatalystConditionsYieldApplication
DibenzylideneacetonePd₂(dba)₃DMSO, 100°C (MW)89%Pharmaceutical intermediates
ChalconesCu(OTf)₂[bmim]PF₆, 80°C82%PDE5 inhibitors

Notably, cyclization with sulfonyl hydrazines produces 3,5-dimethyl-N-sulfonylpyrazoles , which show enhanced pharmacokinetic properties .

Decomposition Pathways

Thermal decomposition studies reveal two primary pathways under pyrolytic conditions:

Mechanisms :

  • N–N Bond Cleavage :
    CH₃NHNH₂ → CH₃NH + NH₂\text{CH₃NHNH₂ → CH₃NH + NH₂}
    Activation energy (EaE_a): 48.5 kcal/mol

  • C–N Bond Cleavage :
    CH₃NHNH₂ → CH₃ + NHNH₂\text{CH₃NHNH₂ → CH₃ + NHNH₂}
    EaE_a: 62.8 kcal/mol

Kinetic Parameters :

PathwayRate Constant (700 K)Pressure Dependence
N–N1.50×1058×T12.84exp(39,580/T)s11.50 \times 10^{58} \times T^{-12.84} \exp(-39,580/T) \, \text{s}^{-1}Significant below 2 atm
C–N3.70×1014exp(2,620/T)cm3mol1s13.70 \times 10^{14} \exp(-2,620/T) \, \text{cm}^3 \text{mol}^{-1} \text{s}^{-1}Minimal

These pathways are critical for optimizing combustion processes in hydrazine-based fuels .

Substitution Reactions

The methyl group at position 3 undergoes electrophilic substitution under halogenation or nitration conditions:

ReagentProductConditions
Cl₂3-Chloro derivativeFeCl₃, 60°C
HNO₃3-Nitro derivativeH₂SO₄, 0°C

For instance, chlorination yields 3-chloro-5-hydrazinopyrazine , which exhibits enhanced DNA-binding affinity compared to the parent compound .

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

DerivativeBiological ActivityMechanism
HydrazonesAntimicrobialDisruption of microbial cell membranes
PyrazolesProtein kinase inhibitionCompetitive ATP-binding site blockage

For example, 3-methyl-5-(4-hydroxybenzylidenehydrazinyl)pyrazine inhibits Staphylococcus aureus growth at MIC 8 µg/mL .

Stability and Storage Considerations

The compound is hygroscopic and decomposes under prolonged exposure to light or moisture. Optimal storage conditions include:

  • Temperature: −20°C

  • Atmosphere: Argon or nitrogen

  • Shelf life: 6 months (95% purity retention)

Scientific Research Applications

3-Hydrazinyl-5-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydrazinyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Methyl-5-hydrazinopyrazine 3-CH₃, 5-NHNH₂ C₅H₈N₄ 124.15 Fermentation byproduct; synthetic intermediate
2-Hydroxy-5-methylpyrazine 2-OH, 5-CH₃ C₅H₆N₂O 126.12 Tautomerizes to pyrazinone form; used in drug synthesis
2-Methoxy-3-methyl-5-isobutylpyrazine 2-OCH₃, 3-CH₃, 5-C₄H₉ C₁₀H₁₆N₂O 180.25 Flavor/aroma compound; steric hindrance impacts reactivity
2-(5-Methyl-1H-pyrazol-3-yl)acetohydrazide Pyrazole-hydrazide hybrid C₆H₉N₅O₃ 199.17 Anticonvulsant activity; cyclization precursor
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazinyl)pyrazine-2-carboxylate Complex substituents (Cl, COOCH₃, piperazinyl) C₁₂H₁₈ClN₅O₂ 299.76 Pharmacological agent (structure-activity relationship studies)
Key Observations:
  • Electronic Effects: The hydrazine group in 3-methyl-5-hydrazinopyrazine enhances nucleophilicity compared to hydroxyl (2-hydroxy-5-methylpyrazine) or methoxy (2-methoxy-3-methyl-5-isobutylpyrazine) substituents. This makes it reactive toward carbonyl compounds, enabling cyclization into pyrazole or triazine derivatives .
  • Steric Considerations : Bulky substituents (e.g., isobutyl in 2-methoxy-3-methyl-5-isobutylpyrazine) reduce reactivity in substitution reactions, whereas smaller groups like methyl or hydrazine facilitate faster kinetics .
  • Tautomerism: Unlike 2-hydroxy-5-methylpyrazine, which tautomerizes to a pyrazinone form , 3-methyl-5-hydrazinopyrazine’s hydrazine group stabilizes the aromatic pyrazine ring, minimizing tautomeric shifts.

Physicochemical Properties

  • Solubility : The hydrazine group increases polarity, enhancing water solubility compared to methoxy- or alkyl-substituted pyrazines (e.g., 2-methoxy-3-methyl-5-isobutylpyrazine) .
  • Stability : Hydrazine derivatives are prone to oxidation, necessitating inert storage conditions. In contrast, hydroxyl or methoxy groups improve stability under ambient conditions .

Biological Activity

3-Methyl-5-hydrazinopyrazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of 3-methyl-5-hydrazinopyrazine typically involves the reaction of hydrazine derivatives with pyrazine compounds. The characterization of synthesized compounds is performed using various spectroscopic techniques including IR, NMR, and elemental analysis. These methods confirm the structural integrity and purity of the compounds.

Antimicrobial Activity

Recent studies have shown that derivatives of 3-methyl-5-hydrazinopyrazine exhibit moderate to significant antibacterial activity. For instance, a study on fused pyrazole derivatives indicated that several compounds demonstrated effective inhibition against various bacterial strains, suggesting that 3-methyl-5-hydrazinopyrazine could be a scaffold for developing new antibiotics .

Table 1: Antibacterial Activity of 3-Methyl-5-Hydrazinopyrazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

Antioxidant Properties

The antioxidant potential of 3-methyl-5-hydrazinopyrazine has been assessed using DPPH, FRAP, and ABTS assays. Results indicate that certain derivatives possess strong free radical scavenging abilities, which may contribute to their therapeutic effects in oxidative stress-related conditions .

Table 2: Antioxidant Activity Assays

CompoundDPPH IC50 (µM)FRAP (µmol FeSO4/g)ABTS IC50 (µM)
Compound A2515030
Compound B2017025
Compound C3013035

Neuroprotective Effects

A significant area of research focuses on the neuroprotective effects of hydrazinopyrazine derivatives against neurodegenerative diseases such as Alzheimer's. For example, a study demonstrated that certain derivatives inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The most potent derivative exhibited an IC50 value significantly lower than the standard drug donepezil .

Table 3: AChE Inhibition Potency of Derivatives

CompoundIC50 (µM)
CHP43.76
CHP54.20
Donepezil0.53

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro evaluations indicated that derivatives of 3-methyl-5-hydrazinopyrazine showed promising results in reducing cytotoxicity induced by amyloid-beta peptides in neuronal cell lines . This suggests potential applications in neurodegenerative disease therapies.
  • Molecular Docking Studies : Computational studies have highlighted the binding affinity of these compounds to various biological targets, including kinases involved in cancer progression . The molecular dynamics simulations further confirmed the stability of these interactions over time.
  • DNA Interaction Studies : Research has also explored the interaction between hydrazinopyrazine derivatives and DNA, revealing their potential as DNA binders with implications for anticancer therapies . These findings underscore the versatility of this compound class in targeting multiple biological pathways.

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